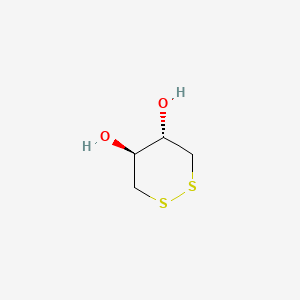

(4S,5S)-1,2-Dithiane-4,5-diol

Description

Contextualizing (4S,5S)-1,2-Dithiane-4,5-diol within the Broader Class of 1,2-Dithianes and Cyclic Disulfides

This compound is a specific stereoisomer of a class of organosulfur compounds known as 1,2-dithianes. wikipedia.org These are six-membered heterocyclic molecules that feature a disulfide bond (a sulfur-sulfur single bond) within their ring structure. wikipedia.org This places them in the larger category of cyclic disulfides, compounds that are integral to various biological processes and have garnered significant interest in synthetic chemistry. The 1,2-dithiane (B1220274) ring system is notable for the geometric constraints placed upon the disulfide bond, which can influence its reactivity compared to linear disulfides. nih.gov

The defining characteristic of this compound is the presence of two hydroxyl (-OH) groups at the 4th and 5th positions of the dithiane ring. nih.gov The "(4S,5S)" designation specifies the absolute stereochemistry at these two carbon atoms, indicating a trans relationship between the hydroxyl groups. nih.gov This particular arrangement is crucial as it dictates the three-dimensional shape of the molecule and its interactions with other molecules. This compound is the oxidized form of Dithiothreitol (B142953) (DTT), a common reducing agent. chemsrc.com

Historical Perspectives and Evolution of Dithiane Chemistry in Organic Synthesis

The field of dithiane chemistry gained substantial prominence with the work of E.J. Corey and Dieter Seebach, particularly concerning 1,3-dithianes. nih.gov Their development of the "Corey-Seebach reaction" in 1965 introduced the concept of umpolung, or the reversal of polarity, of the carbonyl group. nih.gov This allowed for the use of 2-lithio-1,3-dithiane as an acyl anion equivalent, a groundbreaking strategy that opened new pathways for the synthesis of complex organic molecules like ketones, aldehydes, and α-hydroxy ketones. nih.govslideshare.net

While much of the early focus was on 1,3-dithianes, interest in other isomers, including 1,2-dithianes, grew as their presence was identified in various natural products and their unique chemical properties were recognized. The study of 1,2-dithianes has been driven by their intriguing photophysical properties and their potential applications as responsive linkers in materials science and biology. nih.govwhiterose.ac.uk The ability to synthesize specific, functionalized 1,2-dithianes like this compound has been a significant aspect of the evolution of this field, allowing for more detailed investigations into their structure and reactivity. chemrxiv.org

II. Synthesis and Properties of this compound

Synthetic Approaches

The synthesis of this compound is often achieved through the oxidation of its corresponding dithiol, D-(+)-dithiothreitol (DTT). This reaction effectively forms the cyclic disulfide bridge from the two thiol groups.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to its behavior and applications.

Structural and Physicochemical Data

| Property | Value |

| IUPAC Name | (4S,5S)-dithiane-4,5-diol nih.gov |

| Synonyms | trans-4,5-Dihydroxy-1,2-dithiane, Oxidized DTT chemsrc.com |

| Molecular Formula | C4H8O2S2 ncats.io |

| Molecular Weight | 152.24 g/mol nih.gov |

| Appearance | Solid |

| Melting Point | 130-132 °C chemsrc.com |

| Hydrogen Bond Donor Count | 2 lookchem.com |

| Hydrogen Bond Acceptor Count | 4 lookchem.com |

| Canonical SMILES | C1C@HO nih.gov |

| InChIKey | YPGMOWHXEQDBBV-QWWZWVQMSA-N nih.gov |

This data is compiled from various chemical databases and may be subject to minor variations depending on the source. nih.govchemsrc.comncats.iochemsrc.comlookchem.com

III. Reactivity and Research Findings

Detailed Research Findings

The reactivity of this compound is dominated by the chemistry of its disulfide bond. This bond can be readily cleaved under reducing conditions, regenerating the dithiol form. This redox activity is central to its function in many chemical and biological contexts.

Research has shown that the six-membered ring of 1,2-dithiane is more stable than the five-membered 1,2-dithiolane (B1197483) ring system due to reduced ring strain. nih.gov However, the disulfide bond in 1,2-dithianes can still be activated for reactions. For instance, photolytic fission of the disulfide bond in 1,2-dithiane can occur, leading to a transient diradical species. whiterose.ac.uk The molecule can then undergo internal conversion to return to its ground state, a process that contributes to its relative photostability. whiterose.ac.uk

The presence of the trans-diol functionality in this compound provides specific sites for further chemical modification and influences the molecule's solubility and intermolecular interactions, such as hydrogen bonding. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

(4S,5S)-dithiane-4,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGMOWHXEQDBBV-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CSS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CSS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190534 | |

| Record name | 4,5-Dihydroxy-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14193-38-5, 37031-12-2 | |

| Record name | (±)-trans-1,2-Dithiane-4,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14193-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-4,5-Dihydroxy-1,2-dithiane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1,2-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dithiane-4,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S,5S)-1,2-DITHIANE-4,5-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T052MD8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Reaction Mechanisms and Reactivity of 4s,5s 1,2 Dithiane 4,5 Diol and Its Derivatives

Mechanistic Investigations of Disulfide Bond Transformations

The disulfide bond is the most reactive site in the 1,2-dithiane (B1220274) ring, undergoing transformations that are crucial to its function as a redox-active molecule.

Thiol-disulfide exchange is a fundamental reaction for 1,2-dithiane systems, involving the nucleophilic attack of a thiolate anion on the sulfur-sulfur bond. This process is critical in numerous biological systems and synthetic applications. The general mechanism involves the formation of a transient tri-sulfur intermediate, leading to the cleavage of the original disulfide bond and the formation of a new one.

Research comparing cyclic disulfides has shown that the rate of thiol-disulfide interchange is significantly influenced by ring strain. harvard.edunih.gov Specifically, the reaction involving the six-membered 1,2-dithiane ring is substantially slower than that of the five-membered 1,2-dithiolane (B1197483) ring. harvard.eduacs.org This difference in reactivity is attributed to the higher ring strain in the five-membered ring, which is released in the transition state of the exchange reaction. nih.gov The rate constants for degenerate intermolecular thiolate-disulfide interchange highlight this disparity. harvard.edu

Table 1: Comparative Reactivity in Thiolate-Disulfide Interchange

| Cyclic Disulfide | Ring Size | Relative Reactivity Factor | Reference |

|---|---|---|---|

| 1,2-Dithiolane | 5-membered | ~650 | harvard.edunih.gov |

| 1,2-Dithiane | 6-membered | 1 | harvard.edu |

The factors that can accelerate thiol-disulfide exchange reactions include:

An increase in the nucleophilicity of the attacking thiolate. nih.gov

An increase in the electrophilicity of the disulfide bond. nih.gov

An enhancement in the stability of the leaving group thiolate. nih.gov

In the context of 1,2-dithiane, its relatively lower ring strain compared to 1,2-dithiolane makes its disulfide bond less electrophilic and thus less prone to nucleophilic attack. nih.gov

Beyond thiol-disulfide exchange, the 1,2-dithiane core can undergo ring-opening through various mechanisms, including photochemical and polymerization pathways.

Recent studies using laser pump-probe techniques have investigated the ultrafast ring-opening dynamics of 1,2-dithiane upon absorption of ultraviolet (UV) light. worktribe.comwhiterose.ac.uk Following photoexcitation, the S-S bond cleaves on a femtosecond timescale, forming a diradical species. whiterose.ac.ukresearchgate.net Remarkably, a potential photoprotective mechanism has been identified where the disulfide bond can reform within picoseconds. whiterose.ac.uk This process involves repeated ring-opening, structural inversion, and ring-closing, described as a 'Newton's cradle' motion, on a timescale of approximately 400-500 fs. whiterose.ac.uk

The 1,2-dithiane ring can also be opened in polymerization reactions. Thermal ring-opening polymerization (ROP) of 1,2-dithiane has been studied, leading to the formation of poly(1,2-dithiane). mdpi.comresearchgate.net Another method is Radical Ring-opening Redox Polymerization (R3P), where a thiol-containing monomer is oxidized to a thiyl diradical, which then attacks the disulfide bond of another species, propagating the polymer chain. mdpi.com Cationic ROP is another viable mechanism, where an electrophilic initiator attacks a polarized bond in the cyclic monomer, leading to a cationic propagating species and subsequent ring opening. rsc.org

Stereochemical Control in Reactions Involving (4S,5S)-1,2-Dithiane-4,5-diol

The defined trans configuration of the hydroxyl groups in this compound provides a chiral scaffold that can influence the stereochemical outcome of reactions. nih.gov This enantiomerically pure compound and its (4R,5R) counterpart are derived from the resolution of trans-4,5-dihydroxy-1,2-dithiane. researchgate.netnih.gov

The stereochemistry of the diol is crucial in its interactions with other chiral molecules, such as enzymes. For instance, molecular docking studies of this compound with proteins like protein disulfide isomerase demonstrate specific binding interactions that are dependent on the compound's stereoconfiguration. jrespharm.comrcsb.org

In synthesis, chiral dithiane diols can be used as building blocks to construct complex molecules with high stereoselectivity. While many examples utilize the related 1,4-dithiane-2,5-diol (B140307), the principles of stereochemical control are analogous. For example, the organocatalytic cascade reaction between 1,4-dithiane-2,5-diol and isoindigos uses a chiral catalyst to produce highly congested bispirocyclic tetrahydrothiophenes with excellent diastereoselectivity and enantioselectivity. rsc.org The inherent chirality of the dithiane derivative plays a role in directing the stereochemical course of the reaction. The stereoselective synthesis of natural products, such as (+)-(4S,5S)-muricatacin, further underscores the utility of chiral synthons where stereochemistry is paramount. researchgate.net

Catalytic Reactivity and Transformations

This compound and its derivatives can participate in or be generated from various catalytic transformations, showcasing the versatility of this structural motif.

Phosphines can act as catalysts or reagents to induce significant structural changes in 4,5-dihydroxy-1,2-dithianes. A key transformation is the phosphine-assisted rearrangement to form 4-hydroxy-3-mercaptotetrahydrothiophenes. researchgate.netclockss.org This reaction involves a ring contraction from a six-membered dithiane to a five-membered tetrahydrothiophene.

The type of phosphine (B1218219) used can influence the reaction outcome. For instance, while some phosphines promote rearrangement, others can simply deoxygenate oxidized derivatives of the dithiane. researchgate.net Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a common water-soluble reducing agent used to cleave the disulfide bond in trans-4,5-dihydroxy-1,2-dithiane, reducing it to the corresponding dithiol. sigmaaldrich.com

Table 2: Phosphine-Mediated Transformations of 1,2-Dithiane Derivatives

| Reagent | Substrate Derivative | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Phosphine (general) | 4,5-Dihydroxy-1,2-dithiane | 4-Hydroxy-3-mercaptotetrahydrothiophene | Rearrangement/Ring Contraction | researchgate.netclockss.org |

| Tris(dimethylamino)phosphine | trans-Thiolsulphinate of dithianediol | Sulphoxide (contracted ring) | Sulphur Abstraction | researchgate.net |

| Tributylphosphine | trans-Thiolsulphinate of dithianediol | Disulfide (original ring) | Deoxygenation | researchgate.net |

Organocatalysis provides a powerful tool for the derivatization and functionalization of dithiane-containing molecules under mild conditions. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in stereoselective reactions involving dithianes.

A notable example is the diastereoselective and enantioselective sulfa-Michael/aldol (B89426) cascade reaction between 1,4-dithiane-2,5-diol and isoindigos. rsc.org This reaction, catalyzed by quinidine, efficiently constructs complex bispirooxindole tetrahydrothiophenes with multiple stereocenters. rsc.org Although this example uses a 1,4-dithiane (B1222100), it demonstrates the potential for organocatalytic activation of dithiane diols to generate reactive intermediates for carbon-carbon bond formation.

Similarly, the organocatalytic conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes has been developed, using cinchona-based catalysts to achieve high enantioselectivity. researchgate.net These reactions highlight a broader strategy where the dithiane moiety serves as a versatile synthon in organocatalyzed asymmetric synthesis.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 4s,5s 1,2 Dithiane 4,5 Diol

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules like (4S,5S)-1,2-Dithiane-4,5-diol. The absolute configuration of a molecule is crucial as enantiomers can have vastly different biological activities. nih.gov For molecules with flexible skeletons, the experimental ECD spectrum represents the average of multiple conformations present in a solution. encyclopedia.pub Therefore, a comprehensive conformational analysis is essential for accurate interpretation. encyclopedia.pub

For chiral 1,2-diols that lack a strong chromophore, direct ECD analysis can be challenging. In such cases, derivatization methods or the use of metal complexes can induce a measurable CD spectrum. One such empirical approach is Snatzke's method, which uses dimolybdenum tetraacetate (Mo₂(OAc)₄) to form a complex with the diol. encyclopedia.pub The sign of the Cotton effect observed in the CD spectrum of the resulting complex can be correlated to the absolute stereochemistry of the diol group. encyclopedia.pub

Another approach involves the use of chiroptical probes. nih.gov The diol can be chemically transformed into a derivative containing a chromophore, such as a biphenyl (B1667301) dioxolane. The resulting derivative exhibits a strong ECD spectrum, from which the absolute configuration of the original diol can be reliably determined. nih.gov These methods provide a straightforward and reliable means for assigning the absolute configuration to conformationally mobile and otherwise ECD-silent compounds. nih.gov

X-ray Crystallography Studies of this compound and its Biomacromolecular Complexes

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information at the atomic level. researchgate.net This technique is the gold standard for determining the precise spatial arrangement of atoms, bond lengths, and bond angles, making it invaluable for the structural elucidation of this compound.

While a crystal structure of the isolated molecule may be challenging to obtain due to its properties, its structure is frequently observed when it is bound within the active sites or at the surface of biomacromolecules, such as proteins. In these contexts, the compound often forms as a result of the oxidation of dithiothreitol (B142953) (DTT), which is commonly used to maintain a reducing environment during protein crystallization. The formation of the intramolecular disulfide bond in this compound can reveal insights into the local redox environment and cysteine residue accessibility in proteins. The Protein Data Bank (PDB) contains numerous entries where this dithiane is complexed with various proteins. drugbank.com

| PDB ID | Macromolecule | Description | Resolution (Å) |

|---|---|---|---|

| 2X1D | Human Protein Disulfide Isomerase (PDIA1) | The structure shows the dithiane moiety formed from oxidized DTT interacting with the enzyme's active site. | 2.00 |

| 3BMO | Human Glutaredoxin-2 | This compound is observed bound in the active site, illustrating an interaction with a key redox-regulating enzyme. | 1.80 |

| 1W19 | Human Thioredoxin | The dithiane compound is complexed with thioredoxin, highlighting its role as a substrate or inhibitor in redox pathways. | 1.65 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for identifying and characterizing the products of chemical reactions involving this compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). In the context of this compound, ¹H NMR is used to identify the protons within the molecule. The chemical shifts, coupling constants (J-values), and signal multiplicities provide definitive evidence of the molecular structure. For instance, the formation of the dithiane ring from the linear DTT molecule results in characteristic shifts for the methylene (B1212753) (-CH₂) and methine (-CH) protons. orientjchem.org Analysis of reaction mixtures by NMR can track the disappearance of reactants and the appearance of products, allowing for kinetic studies and mechanistic investigations. orientjchem.orgasianpubs.org

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight of reaction products with high accuracy. purdue.edu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate components of a reaction mixture before mass analysis. nih.gov For this compound, MS can confirm its formation by identifying its molecular ion peak. It is also essential for characterizing products from reactions where the dithiane ring is opened or modified. purdue.edu

| Technique | Data Type | Observed Feature | Significance |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Distinct signals for -CH-OH and -CH₂-S- protons. orientjchem.org | Confirms the cyclic structure and the presence of hydroxyl and dithiane groups. |

| ¹H NMR | Coupling Constants (J) | Provides information on the dihedral angles between adjacent protons. | Helps to determine the relative stereochemistry and conformation of the dithiane ring. |

| Mass Spec (GC-MS) | Mass-to-Charge (m/z) | Molecular ion peak corresponding to the exact mass of C₄H₈O₂S₂. nih.gov | Unequivocally confirms the molecular formula of the compound in a sample. nih.gov |

Together, NMR and MS provide a comprehensive toolkit for chemists to elucidate the structures of products resulting from reactions of this compound, thereby clarifying reaction mechanisms and pathways.

V. Computational and Theoretical Studies of 4s,5s 1,2 Dithiane 4,5 Diol

Quantum Chemical Calculations on Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the fundamental properties of (4S,5S)-1,2-Dithiane-4,5-diol. researchgate.net These methods are used to determine the molecule's most stable three-dimensional shapes (conformations) and to understand its electronic characteristics. researchgate.net

For cyclic molecules like dithianes, conformational analysis can identify the most energetically favorable arrangements, such as the "chair" or "twist" conformations. columbia.eduresearchgate.net Ab initio and DFT calculations can precisely compute the energies of these different conformers, revealing their relative stability. researchgate.netrsc.org This analysis is governed by a combination of steric hindrance and stereoelectronic effects, which dictate the preferred spatial orientation of the diol's hydroxyl groups (axial vs. equatorial). rsc.org

Furthermore, these calculations provide a detailed picture of the electronic structure. columbia.edu Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed to predict the molecule's reactivity. The distribution of electron density and molecular electrostatic potential can also be mapped, highlighting the electron-rich and electron-poor regions of the molecule, which is crucial for understanding how it will interact with other molecules.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its behavior in a biologically relevant context, such as an aqueous solution, providing insights into its dynamic properties. nih.govplos.org

In a typical MD simulation, the molecule is placed in a simulated "box" of water molecules, and the forces between all atoms are calculated using a force field. plos.orgacs.org The simulation then solves the equations of motion, tracking the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. nih.govplos.org This process reveals how the molecule moves, rotates, and changes its conformation in response to interactions with the surrounding water molecules. fraserlab.com

These simulations are valuable for assessing conformational stability in solution and understanding how solvent affects the molecule's structure and flexibility. For instance, MD studies can show whether the molecule maintains a rigid structure or if it is flexible, sampling multiple conformations. plos.org This information is critical for understanding how the molecule behaves before it interacts with a biological target, such as an enzyme.

In Silico Modeling of Ligand-Protein Interactions Involving this compound

In silico modeling, particularly molecular docking and dynamics, is a cornerstone for predicting and analyzing how this compound interacts with protein targets. These computational techniques are widely used to identify potential binding partners and elucidate the mechanisms of inhibition.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netnih.gov This method was used to study the interaction of this compound with the active site of human peroxiredoxin (PDB ID: 3MNG). researchgate.netmdpi.compdbj.org The docking process involves placing the ligand into the protein's binding site and using a scoring function to estimate the binding affinity, which is often expressed as a negative energy value (kcal/mol), where a more negative value indicates a more favorable interaction. researchgate.net

Studies have calculated the binding energy for this compound with peroxiredoxin, providing a quantitative measure of its potential as an inhibitor. researchgate.netmdpi.com These docking simulations serve as a critical step in virtual screening and help to rank potential inhibitors before undertaking more resource-intensive experimental assays. nih.gov

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Human Peroxiredoxin | 3MNG | -13.0181 | researchgate.net |

| This compound (DTT) | Wild-type Human Peroxiredoxin | 3MNG | -26.335 | mdpi.com |

Beyond predicting binding affinity, docking simulations reveal the specific molecular interactions that stabilize the ligand-protein complex. For this compound, the interaction mechanism with the human peroxiredoxin active site has been elucidated. mdpi.comresearchgate.net

The primary mode of interaction is through hydrogen bonding. researchgate.net The hydroxyl groups of the diol act as both hydrogen bond donors and acceptors, forming a network of interactions with key amino acid residues in the enzyme's active site. researchgate.net These interactions anchor the ligand in a specific orientation, which is essential for its inhibitory activity. Computational models show conventional hydrogen bonds formed with several key residues. mdpi.comresearchgate.net

| Compound | Target Protein | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| This compound | Human Peroxiredoxin (3MNG) | ARG A-127, CYS A-47, GLY A-46, THR A-44 | researchgate.net |

| Thr44, Gly46, Cys47, Thr147 | mdpi.com |

Vi. Applications of 4s,5s 1,2 Dithiane 4,5 Diol and Chiral 1,2 Dithiane Scaffolds in Research

Asymmetric Catalysis and Chiral Auxiliary Roles

The rigid, C2-symmetric framework of the 1,2-dithiane-4,5-diol moiety is a desirable feature for inducing chirality in chemical reactions. This has led to its exploration in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Additionally, these scaffolds can function as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being removed. sigmaaldrich.comnumberanalytics.com

Design and Synthesis of Chiral Ligands Incorporating 1,2-Dithiane-4,5-diol

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govsigmaaldrich.com The 1,2-dithiane-4,5-diol scaffold has been incorporated into various ligand designs, often featuring phosphorus or nitrogen donor atoms to coordinate with transition metals. For example, chiral oxazoline-1,3-dithianes have been synthesized and utilized as effective nitrogen-sulfur donating ligands in asymmetric catalysis. researchgate.net The synthesis of these ligands often starts from readily available chiral precursors, and the dithiane moiety provides a robust and stereochemically defined backbone. The conformational preferences of these ligands, influenced by effects such as the anomeric effect, play a crucial role in their ability to induce enantioselectivity. researchgate.net

Enantioselective Synthesis Applications in Organic Transformations

Chiral 1,2-dithiane (B1220274) scaffolds have demonstrated their utility in a variety of enantioselective organic transformations. For instance, chiral oxazoline-1,3-dithiane ligands have been successfully applied in copper-catalyzed conjugate additions of diethylzinc (B1219324) to enones and in palladium-catalyzed allylic alkylations, achieving high enantioselectivities. researchgate.net In these reactions, the chiral ligand-metal complex creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Furthermore, derivatives of 1,3-dithiane (B146892) 1-oxide have been employed as chiral auxiliaries to control the stereochemistry of reactions such as aldol (B89426) additions and cyclizations. liverpool.ac.ukresearchgate.net These auxiliaries can be attached to a substrate, direct a subsequent stereoselective transformation, and then be removed, highlighting their versatility in the synthesis of complex chiral molecules. numberanalytics.comliverpool.ac.uk An efficient organocatalytic method has also been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org

Medicinal Chemistry Research

The dithiane scaffold is not only a tool for synthesis but also a component of interest in the design of new therapeutic agents. Its ability to interact with biological targets and its potential to influence the properties of a molecule make it a relevant building block in medicinal chemistry.

Exploration as a Pharmacophore or Building Block for Biologically Active Compounds

The 1,2-dithiane-4,5-diol moiety and related structures have been investigated as pharmacophores or building blocks for compounds with potential biological activity. A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. The dithiane ring can serve as a scaffold to which various functional groups can be attached to create new drug candidates. researchgate.net For example, cyclic thiosulfonates derived from dithiane-like structures have been studied as anticancer agents. researchgate.net The dithiane scaffold's ability to be modified allows for the fine-tuning of a compound's properties to enhance its interaction with a specific biological target. researchgate.net Additionally, 1,4-dithiane-2,5-diol (B140307) has been used as a synthon for the synthesis of sulfur-containing molecules, some of which are precursors to bioactive compounds like the GABAB receptor agonist baclofen. rsc.orgresearchgate.net

Studies on its Role in Protein Folding and Redox Regulation, e.g., Protein Disulfide Isomerase (PDI)

(4S,5S)-1,2-Dithiane-4,5-diol, also known as oxidized dithiothreitol (B142953), has been instrumental in studying the function of proteins involved in redox regulation and protein folding, most notably Protein Disulfide Isomerase (PDI). dergipark.org.trrcsb.org PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins, ensuring their proper folding. rcsb.orgnih.gov

| Research Finding | Significance |

| Crystal structure of human PDI in complex with this compound determined. rcsb.org | Provided a high-resolution view of the interaction between the dithiane diol and the enzyme's active site. |

| PDI's chaperone activity and conformation are redox-regulated. rcsb.org | Revealed a key mechanism for controlling protein folding in the cell. |

| Oxidation of the a' domain of PDI enhances chaperone activity. rcsb.org | Explained how the redox state of PDI directly impacts its function. |

Investigation of its Antioxidant Mechanisms and Cellular Pathways

The disulfide bond in this compound and its ability to participate in thiol-disulfide exchange reactions are central to its antioxidant properties. chemrxiv.orgacs.org Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Research has explored the potential of dithiane derivatives as antioxidant agents. researchgate.net Molecular docking studies have been used to investigate the binding of this compound to antioxidant enzymes like peroxiredoxins. researchgate.netmdpi.comnih.govresearchgate.net These studies help to understand how the compound might interact with and support the cell's natural antioxidant defense systems. The main pro-inflammatory signaling pathway affected by some antioxidants is the NFκB/TNFα pathway. mdpi.com While direct studies on the cellular pathways affected by this compound are specific, its role as a redox-active molecule suggests it could influence pathways that are sensitive to the cellular redox state, such as those involved in inflammation and apoptosis. mdpi.comnih.gov

| Compound | Investigated Antioxidant Action |

| This compound | Binding to peroxiredoxins. researchgate.netmdpi.comnih.gov |

| 'Cephalandole A' Analogues | Evaluated for antioxidant activity, with this compound used as an internal standard. researchgate.net |

Design of Dithiane-Based Enzyme Inhibitors

The rigid, yet dynamic, nature of the 1,2-dithiane scaffold, combined with the specific stereochemistry of substituents, makes it an attractive framework for the design of enzyme inhibitors. The diol functionality of this compound, in particular, has been shown to mimic substrate moieties, leading to competitive inhibition.

A notable example is the inhibition of human peroxiredoxin V (PrxV), an antioxidant enzyme. A high-resolution crystal structure revealed that this compound, the oxidized form of dithiothreitol (DTT), binds within the active site of PrxV. pdbj.org The diol group mimics the two oxygen atoms of a peroxide substrate, suggesting that diols and similar dioxygen compounds could represent a novel class of competitive inhibitors for peroxiredoxins. pdbj.org In silico docking studies further elucidated these interactions, showing that this compound forms conventional hydrogen bonds with key amino acid residues in the active site of the human antioxidant enzyme target peroxiredoxins (Prxs) DTT complex (PDB ID: 3MNG), including CYS A-47, THR A-44, GLY A-46, and ARG A-127. researchgate.net

The broader class of dithiane-containing molecules is being explored for inhibiting various enzymes. For instance, derivatives of 1,3-dithiane have been incorporated into compounds targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net The design of such inhibitors often relies on structure-based approaches, where the dithiane scaffold helps to orient other functional groups to fit optimally into an enzyme's active site. nih.gov For example, potent inhibitors of aldose reductase (ALR2) have been developed based on a pyridothiadiazine scaffold, demonstrating the utility of sulfur-containing heterocycles in inhibitor design. nih.gov The inhibition of aspartate-β-semialdehyde dehydrogenase (ASADH), a critical enzyme in pathogenic bacteria, has also been pursued using dithiane-related compounds. ohiolink.edu

Table 1: Interaction of this compound with Human Peroxiredoxin V (PDB ID: 3MNG)

| Feature | Description | Reference |

| Target Enzyme | Human Peroxiredoxin V (PrxV), mitochondrial | pdbj.orgebi.ac.uk |

| Inhibitor | This compound (oxidized DTT) | pdbj.orgnih.gov |

| Inhibition Type | Competitive | pdbj.org |

| Mechanism | The diol moiety mimics the peroxide substrate. | pdbj.org |

| Interacting Residues | CYS A-47, THR A-44, GLY A-46, ARG A-127 | researchgate.net |

| Binding Energy | C Docker Energy of -13.0181 kcal/mol (predicted) | researchgate.net |

Advanced Materials Science

The reversible nature of the disulfide bond in the 1,2-dithiane ring is a key feature exploited in materials science for the creation of dynamic and responsive polymers.

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure and properties in response to external stimuli. researchgate.net The disulfide bond of 1,2-dithianes and the closely related 1,2-dithiolanes is perfectly suited for DCC, as it can be reversibly cleaved and reformed. This property is the foundation for developing self-healing materials. nih.gov

Polymers incorporating 1,2-dithiolane (B1197483) functionalities can form dynamic networks. nih.govnih.govzehuangroup.com For instance, ABA triblock copolymers with terminal blocks containing pendant 1,2-dithiolanes can self-assemble in water. The addition of a thiol initiator triggers the reversible ring-opening polymerization of the dithiolane units, cross-linking the polymer chains and forming a gel. nih.gov The resulting hydrogels can exhibit self-healing properties, where mechanical damage can be repaired by the dynamic exchange of disulfide bonds. nih.govresearchgate.net The properties of these materials, such as their rigidity or dynamism, can be tuned by altering the structure of the dithiolane monomer. nih.gov Researchers have also developed chemically recyclable crosslinked polymer networks by combining disulfide-mediated reversible polymerization with other dynamic covalent chemistries, such as acylhydrazone exchange. nih.gov

The ring strain inherent in 1,2-dithianes and especially 1,2-dithiolanes makes them susceptible to ring-opening polymerization (ROP), a powerful method for synthesizing poly(disulfide)s. nih.govresearchgate.net This process can be initiated by various means, including thermal, anionic, and cationic methods, allowing for the synthesis of polymers with diverse architectures and properties. researchgate.netchemrxiv.org

Anionic ROP, often initiated by thiolates, has emerged as a promising route to produce poly(disulfide)s in a controlled manner. chemrxiv.org However, challenges remain in controlling the polymerization due to the high reactivity of the resulting sulfide (B99878) chain end, which can lead to unwanted chain transfer reactions. chemrxiv.orgrsc.org Recent advances have employed anion-binding catalysis to moderate this reactivity, enabling the synthesis of linear poly(disulfide)s with narrow molecular weight distributions and high regularity. chemrxiv.org The choice of initiator can also control the polymer architecture; for example, aryl thiol initiators tend to favor the formation of cyclic polymers, while alkyl thiols produce linear chains. researchgate.net

The bulk polymerization of 1,2-dithiane can proceed readily above its melting point without an initiator, often yielding macrocyclic polymers through back-biting reactions. acs.org The molecular weight of the resulting polymers can be controlled by adding chain transfer agents like benzyl (B1604629) mercaptan. acs.org This versatility allows for the synthesis of unique polymer structures, including polycatenanes, which consist of mechanically interlocked cyclic polymers. acs.org

Table 2: Ring-Opening Polymerization (ROP) of 1,2-Dithiane and Related Scaffolds

| Polymerization Method | Key Features | Resulting Polymer Architecture | Reference |

| Thermal Bulk Polymerization | Initiator-free, proceeds above monomer melting point. | Macrocyclic, Polycatenane structures | acs.org |

| Anionic ROP (Thiolate-initiated) | Can be living/controlled; sensitive to initiator type. | Linear or Cyclic | researchgate.netchemrxiv.org |

| Cationic ROP | An alternative to anionic methods, can yield high molecular weights. | Linear | rsc.org |

| Cryopolymerization (Protein-initiated) | Initiated by reactive cysteine on protein surfaces at low temperatures. | Protein-polymer conjugates (Grafting-from) | researchgate.netacs.org |

Bio-conjugation and Chemical Biology Probes

The reactivity of the disulfide bond in 1,2-dithiane scaffolds makes them valuable tools in chemical biology for bioconjugation and the development of responsive probes. vulcanchem.com The ability to attach these scaffolds to biomolecules or to have them release a cargo in response to the cellular redox environment is particularly useful. nih.gov

A key application is the "grafting-from" synthesis of protein-polymer conjugates. acs.org A protein with a reactive cysteine residue can initiate the ROP of 1,2-dithiolanes, growing a poly(disulfide) chain directly from the protein surface. researchgate.netacs.org This process can be performed under cryo-conditions to enhance kinetics and control. acs.org A significant advantage of this method is its reversibility; the polymer can be cleaved under mild reducing conditions, regenerating the native protein in a traceless manner. researchgate.netacs.org This has potential applications in the cytosolic delivery of therapeutic proteins and as a dynamic switch for protein function. acs.org

Chiral 1,2-dithiane derivatives are also used to create probes that respond to specific biological reductants. chemrxiv.org The stability of the six-membered 1,2-dithiane ring makes it resistant to non-specific cleavage by abundant monothiols like glutathione (B108866) (GSH) in the cell. acs.orgacs.org However, they can be selectively reduced by enzymatic systems like the thioredoxin (Trx) system. chemrxiv.org By attaching a fluorophore to a dithiane scaffold via a self-immolative linker, probes can be designed to release the fluorophore and generate a signal only after specific enzymatic reduction. chemrxiv.org The stereochemistry of the dithiane ring, such as in cis- and trans-fused piperazine-disulfides, can dramatically alter the probe's specificity for different reductants, allowing for the development of highly selective tools to study cellular redox biology. chemrxiv.org

Vii. Future Directions and Emerging Research Avenues for 4s,5s 1,2 Dithiane 4,5 Diol

Development of Novel and Sustainable Synthetic Routes

The future of organic synthesis lies in the development of efficient, cost-effective, and environmentally benign methodologies. Research into the synthesis of dithianes is increasingly focused on "green" chemistry principles.

Recent advancements include solvent-free reaction conditions, which significantly reduce chemical waste and energy consumption. For instance, a highly efficient, novel, and environmentally friendly method for the thioacetalization of carbonyl compounds to produce 1,3-dithianes and 1,3-dithiolanes has been developed using catalytic amounts of tungstate (B81510) sulfuric acid under solvent-free conditions. researchgate.net This method boasts excellent yields, short reaction times, and a simple work-up procedure. researchgate.net Another sustainable approach involves the annulation of 1,4-dithiane-2,5-diol (B140307) with cyanopyridine, catalyzed by organic bases, to create hydroxy-thiazoline substituted pyridines. rsc.org This reaction is performed by simply grinding the raw materials at room temperature for a few minutes, achieving yields up to 95% without any solvent. rsc.org

The use of 1,4-dithiane-2,5-diol as a stable, convenient, and efficient dimer of 2-mercaptoacetaldehyde is a key strategy in developing greener synthetic approaches. researchgate.netmdpi.com This avoids the use of volatile and odorous thiols. One-pot multicomponent reactions, like the Ugi four-component reaction (Ugi-4CR), have utilized 1,4-dithiane-2,5-diol as the carbonyl component to efficiently synthesize novel peptoids, which are peptidomimetics with enhanced stability and bioavailability. mdpi.com

Table 1: Examples of Sustainable Synthetic Methods for Dithiane Derivatives

| Method | Key Features | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Catalytic Thioacetalization | Solvent-free, recyclable catalyst (tungstate sulfuric acid), excellent yields, short reaction times. | Carbonyl compounds, 1,3-propanedithiol | 1,3-Dithianes | researchgate.net |

| Mechanochemical Annulation | Solvent-free, room temperature, simple grinding, high yields (up to 95%). | 1,4-Dithiane-2,5-diol, cyanopyridine | Hydroxy-thiazoline pyridines | rsc.org |

| Ugi Multicomponent Reaction | One-pot synthesis, good yields, creates diverse structures with free functional groups for further chemistry. | 1,4-Dithiane-2,5-diol, amines, isocyanides, carboxylic acids | Peptoids | mdpi.com |

Future work will likely focus on expanding the scope of these sustainable methods, exploring new recyclable catalysts, and applying them to the enantioselective synthesis of chiral dithianes like (4S,5S)-1,2-dithiane-4,5-diol.

Exploration of New Biological Targets and Therapeutic Modalities for Dithiane Derivatives

Dithiane and related sulfur-containing heterocyclic compounds are recognized as privileged motifs in drug discovery due to their diverse pharmacological activities. tandfonline.commdpi.com About a quarter of all small-molecule pharmaceuticals currently in use are organosulfur compounds. tandfonline.com Future research is aimed at identifying novel biological targets and developing new therapeutic applications for dithiane derivatives.

Dithiane derivatives have shown promise in a wide range of therapeutic areas:

Anticancer Activity : Nucleoside analogs incorporating a 1,4-dithiane (B1222100) ring have demonstrated the ability to inhibit the growth of leukemia L-1210 cells. cdnsciencepub.com Other dithiane derivatives are being explored for their potential as antitumor agents, with some showing cytotoxic activity against various cancer cell lines. researchgate.net Novel five-membered sulfur-containing heterocyclic nucleosides have also been identified as potent anticancer agents. acs.org

Antimicrobial and Antiparasitic Activity : Dithiolopyrrolones, which feature a dithiane-like core, exhibit broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. nih.gov Derivatives of 1,4-dithiane-2,5-diol are being used to synthesize new drug candidates against Leishmaniasis. mdpi.com Additionally, certain 1,2-dithianes have shown notable pesticidal and acaricidal (mite-killing) activity. tandfonline.com

Antioxidant Activity : In silico studies have explored the interaction of this compound with the human antioxidant enzyme peroxiredoxin, suggesting a potential role in modulating oxidative stress. researchgate.net

The development of dithiane-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents an emerging therapeutic modality. mdpi.com These approaches could lead to more potent and selective drugs for a variety of diseases, including cancer and neurological disorders. mdpi.com

Integration into Advanced Catalytic Systems for Enantioselective Transformations

The chiral nature of this compound makes it an attractive candidate for the development of novel ligands and organocatalysts for asymmetric synthesis. iisuniv.ac.in The field of enantioselective catalysis is continuously seeking new, efficient, and highly selective catalytic systems.

While direct application of this compound as a catalyst is not yet widely documented, its structural features are highly relevant to established catalytic principles. The development of chiral bifunctional ligands has been pivotal in achieving ligand-accelerated, enantioselective C-H activation reactions. nih.gov The vicinal diol and disulfide functionalities in this compound offer multiple coordination points, making it a promising scaffold for such ligands.

Future research directions include:

Chiral Ligand Synthesis : Synthesizing novel chiral ligands derived from this compound for transition metal catalysis. These could be applied in reactions like asymmetric hydrogenation, cross-coupling, and C-H functionalization. nih.govacs.org

Organocatalysis : Exploring the potential of this compound and its derivatives as organocatalysts, particularly in reactions where hydrogen bonding and Lewis base activation are key.

Advanced Catalytic Manifolds : Incorporating dithiane-based ligands into advanced catalytic systems, such as single-atom catalysts or metal-organic frameworks (MOFs), to create highly active and recyclable catalysts for industrial applications. mdpi.comrsc.org

Machine Learning and AI-driven Discovery for Dithiane-based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, identifying novel drug candidates, and planning synthetic routes. nih.gov

For dithiane-based compounds, AI and ML can be applied in several ways:

De Novo Drug Design : Generative models, a form of AI, can design novel dithiane derivatives with desired pharmacological profiles. nih.govwhiterose.ac.uk These models can be trained on existing databases of bioactive molecules to generate structures optimized for specific biological targets. whiterose.ac.uk

Property Prediction : ML models are being developed to accurately predict the physicochemical properties (e.g., lipophilicity, acidity) of complex molecules, including sulfur-containing heterocycles. researchgate.net This is crucial for early-stage drug discovery, as these properties heavily influence a drug's efficacy and safety.

Catalyst Discovery : Machine learning is being used to probe correlations between a catalyst's structure and its performance in reactions like asymmetric hydrogenation. nih.gov This approach can guide the rational design of new, more effective dithiane-based ligands and catalysts.

Comparative Studies with Analogues and Related Dithiane Isomers

To fully understand the structure-activity and structure-property relationships of this compound, comparative studies with its isomers and structural analogues are essential. Such studies provide critical insights into how stereochemistry and ring structure influence chemical reactivity and biological function.

Table 2: Comparative Findings for Dithiane Isomers and Analogues

| Comparison Type | Molecules Compared | Key Findings | Reference |

|---|---|---|---|

| Isomer Reactivity | 1,3-Dithiane (B146892) vs. 1,4-Dithiane | 1,4-Dithiane derivatives can offer unique reactivity in cycloadditions not seen in non-cyclic analogues. nih.gov | nih.gov |

| Isomer Conformation | Axial vs. Equatorial 2-lithio-1,3-dithiane | Computational studies show a very high preference for the equatorial orientation of the C-Li bond, which has significant implications for its use in synthesis. acs.org | acs.org |

| Analogue Ring Flexibility | 1,3-Dithiane vs. 1,3-Dioxane | Quantum-chemical calculations show that while isomerization routes are similar, dithianes exhibit different energy barriers and conformational stabilities compared to their oxygen-containing counterparts. researchgate.net | researchgate.net |

| Analogue Biological Activity | 1,2-Dithiolane (B1197483) vs. 1,2-Dithiane (B1220274) | In a study of pesticidal compounds, the ring expansion from a five-membered dithiolane to a six-membered dithiane led to a marked decrease in insecticidal activity. tandfonline.com | tandfonline.com |

Future comparative studies will likely employ a combination of experimental techniques and advanced computational modeling. acs.orgresearchgate.net This will allow for a deeper understanding of the conformational preferences, electronic properties, and reactivity of this compound relative to its (4R,5R) enantiomer and the corresponding meso diastereomer. This knowledge is crucial for its rational application in stereoselective synthesis and for designing analogues with optimized biological activity.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (4S,5S)-1,2-Dithiane-4,5-diol, and how can they be experimentally validated?

- Answer : The compound has the molecular formula C₄H₈O₂S₂ (molecular weight: 152.235 g/mol) and a dithiolane ring with vicinal diol groups. Key properties include its stereochemistry (4S,5S configuration), redox activity, and solubility in polar solvents. Validation methods:

- Stereochemical confirmation : X-ray crystallography or chiral HPLC .

- Redox behavior : Cyclic voltammetry to assess disulfide bond reduction/oxidation potential .

- Solubility : Gravimetric analysis in aqueous/organic solvent systems .

Q. How is this compound synthesized, and what are common impurities to monitor?

- Answer : A standard synthesis involves oxidizing dithiothreitol (DTT) with potassium metaperiodate in aqueous isopropyl alcohol, yielding ~60% of the oxidized product . Critical impurities include:

- Residual DTT (monitored via HPLC with UV detection at 280 nm).

- Diastereomers (resolved using chiral columns) .

- Optimization tip : Catalytic iodine improves reaction efficiency .

Q. What are the primary applications of this compound in biochemical assays?

- Answer : It serves as a redox buffer and competitive inhibitor in enzyme studies. Examples:

- Protein oligomerization : Used to stabilize or disrupt disulfide bonds in peroxiredoxin and SBPase enzymes via redox modulation .

- Molecular docking : Acts as a reference ligand to validate docking software (e.g., RxDock) for binding site prediction .

Advanced Research Questions

Q. How does this compound influence protein conformational dynamics in small-angle X-ray scattering (SAXS) studies?

- Answer : Pre-treating proteins like CrSBPase with 10 mM this compound (DTTox) induces oxidative stress, altering oligomeric states. SAXS data analyzed via ATSAS software revealed:

- Reduced molecular mass (monomer stabilization) compared to DTTred-treated samples.

- Structural flexibility changes due to disulfide bond formation .

- Methodological note : Ensure redox buffer consistency during SAXS sample preparation to avoid artifacts.

Q. What experimental strategies resolve contradictions in redox activity data for this compound across different protein systems?

- Answer : Discrepancies arise from protein-specific redox potentials or steric hindrance. Strategies include:

- Titration assays : Measure enzyme activity at varying [DTTox]/[DTTred] ratios to determine optimal redox conditions .

- Computational modeling : Molecular dynamics simulations to predict steric clashes in binding pockets (e.g., peroxiredoxin vs. SBPase) .

- Cross-validation : Compare results with alternative redox agents (e.g., glutathione) to isolate compound-specific effects .

Q. How can this compound be utilized in peptide conjugation, and what analytical methods confirm successful linkage?

- Answer : The compound’s diol groups enable carbopeptide synthesis via oxime ligation. Example protocol:

- Synthesis : React this compound with peptide aldehydes in a CH₃CN/acetate buffer (pH 4.76) containing aniline .

- Characterization :

- Mass spectrometry : Confirm molecular weight (e.g., [M + Na]⁺ = 3208.9753 for a carbopeptide adduct) .

- NMR : Detect shifts in dithiolane proton signals post-conjugation.

Methodological Challenges & Solutions

Q. What are the limitations of using this compound in long-term stability studies, and how can they be mitigated?

- Answer : The compound degrades via hydrolysis or oxidation under ambient conditions. Mitigation strategies:

- Storage : Lyophilize and store at -20°C under argon .

- Stability assays : Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs) in buffer systems of interest.

Q. How can researchers differentiate this compound from its diastereomers in complex mixtures?

- Answer : Use chiral chromatography (e.g., Chiralpak IC column) with a mobile phase of hexane/isopropanol (90:10). Retention times:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.